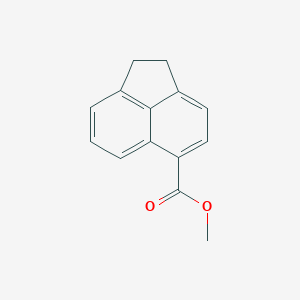

Methyl 1,2-dihydroacenaphthylene-5-carboxylate

Description

Properties

IUPAC Name |

methyl 1,2-dihydroacenaphthylene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14(15)12-8-7-10-6-5-9-3-2-4-11(12)13(9)10/h2-4,7-8H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSBXJMIJGEWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C2CCC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1,2-dihydroacenaphthylene-5-carboxylate

Abstract

This comprehensive technical guide details a robust and efficient two-step synthetic pathway for the preparation of Methyl 1,2-dihydroacenaphthylene-5-carboxylate, a valuable intermediate in the development of novel organic materials and potential pharmaceutical agents. The synthesis leverages the haloform reaction for the creation of the carboxylic acid precursor, followed by a classic Fischer esterification. This document provides not only detailed experimental protocols but also elucidates the mechanistic underpinnings of each synthetic step, offering researchers and drug development professionals the foundational knowledge for successful and scalable synthesis.

Introduction: The Significance of the Acenaphthene Scaffold

The acenaphthene moiety, a tricyclic aromatic hydrocarbon, serves as a crucial building block in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature impart unique photophysical and biological properties to its derivatives. Methyl 1,2-dihydroacenaphthylene-5-carboxylate, in particular, is a key intermediate for the elaboration of more complex molecules. The strategic placement of the carboxylate group at the 5-position provides a versatile handle for further chemical modifications, enabling the exploration of a diverse chemical space.

This guide presents a scientifically sound and reproducible methodology for the synthesis of Methyl 1,2-dihydroacenaphthylene-5-carboxylate, commencing from the readily available starting material, 5-acetylacenaphthene.

Overall Synthetic Strategy

The synthesis of Methyl 1,2-dihydroacenaphthylene-5-carboxylate is most effectively achieved through a two-step sequence:

-

Step 1: Synthesis of 1,2-Dihydroacenaphthylene-5-carboxylic Acid (5-Acenaphthenecarboxylic Acid) via the haloform reaction of 5-acetylacenaphthene.

-

Step 2: Fischer Esterification of the resulting carboxylic acid with methanol to yield the target methyl ester.

This approach is advantageous due to the high yields, operational simplicity, and the use of readily accessible reagents.

Figure 1: A high-level overview of the two-step synthesis of Methyl 1,2-dihydroacenaphthylene-5-carboxylate.

Step 1: Synthesis of 1,2-Dihydroacenaphthylene-5-carboxylic Acid

The initial and critical step in this synthesis is the conversion of 5-acetylacenaphthene to 1,2-dihydroacenaphthylene-5-carboxylic acid. The method of choice is the haloform reaction, a reliable method for the oxidation of methyl ketones to carboxylic acids.

Mechanistic Insight: The Haloform Reaction

The haloform reaction proceeds via a base-mediated halogenation of the methyl group of the ketone, followed by nucleophilic acyl substitution.

Figure 2: The mechanism of the haloform reaction for the synthesis of the carboxylic acid intermediate.

Experimental Protocol: Synthesis of 1,2-Dihydroacenaphthylene-5-carboxylic Acid

This protocol is adapted from established procedures for the oxidation of 5-acetylacenaphthene.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Acetylacenaphthene | 196.25 | 50.0 g | 0.255 |

| Sodium Hypochlorite (NaOCl) | 74.44 | Excess | - |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - |

| Water (H₂O) | 18.02 | - | - |

Procedure:

-

In a suitable reaction vessel, 50 parts by weight of 5-acetylacenaphthene are combined with an excess of an alkaline sodium hypochlorite solution.

-

The mixture is gently heated on a steam bath. A vigorous reaction will commence, with the evolution of chloroform.

-

After a few minutes, the reaction will be complete. Upon cooling the clear solution, the sodium salt of 5-acenaphthenecarboxylic acid will precipitate as pearlescent flakes.

-

The precipitated sodium salt is collected by suction filtration.

-

The salt is then dissolved in water. If any undissolved material is present, it should be removed by filtration.

-

The aqueous solution of the sodium salt is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the free 5-acenaphthenecarboxylic acid.

-

The precipitated carboxylic acid is collected by suction filtration, washed with water, and dried.

-

The resulting 5-acenaphthenecarboxylic acid should have a melting point of approximately 217°C.[1]

Step 2: Fischer Esterification to Methyl 1,2-dihydroacenaphthylene-5-carboxylate

With the carboxylic acid in hand, the final step is its conversion to the corresponding methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Mechanistic Insight: Fischer Esterification

The Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of water yield the final ester product.[2]

Figure 3: The mechanism of the Fischer esterification for the synthesis of the target methyl ester.

Experimental Protocol: Synthesis of Methyl 1,2-dihydroacenaphthylene-5-carboxylate

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2-Dihydroacenaphthylene-5-carboxylic Acid | 198.22 | 10.0 g | 0.050 |

| Methanol (CH₃OH) | 32.04 | 100 mL | - |

| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 1-2 mL | - |

| Sodium Bicarbonate (NaHCO₃) solution, saturated | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |

Procedure:

-

To a round-bottom flask containing 10.0 g of 1,2-dihydroacenaphthylene-5-carboxylic acid, add 100 mL of methanol.

-

With stirring, carefully add 1-2 mL of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting carboxylic acid.

-

After cooling to room temperature, carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

The crude product may precipitate out of the solution. Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude Methyl 1,2-dihydroacenaphthylene-5-carboxylate.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization

The final product, Methyl 1,2-dihydroacenaphthylene-5-carboxylate, should be characterized by standard analytical techniques to confirm its identity and purity. These include:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the crystalline solid.

Safety Considerations

-

5-Acetylacenaphthene: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hypochlorite: Corrosive. Avoid contact with skin and eyes.

-

Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

Conclusion

This guide has outlined a reliable and well-documented two-step synthesis for Methyl 1,2-dihydroacenaphthylene-5-carboxylate. By providing a detailed understanding of the reaction mechanisms and comprehensive experimental protocols, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The presented methodology is scalable and utilizes cost-effective reagents, making it a practical choice for both academic and industrial laboratories.

References

- ChemBK. (2024, April 9). 5-Acenaphthenecarboxylic acid.

- ChemBK. (2024, April 9). 5-Acenaphthylenecarboxylic acid.

- Benchchem. (2026, January 9). 5-Acenaphthylenecarboxylic acid | 4488-43-1.

- Google Patents. (1929). CH129583A - Process for the preparation of 5-acenaphtenecarboxylic acid.

- The Journal of Organic Chemistry. (1951).

- PubMed Central.

- ResearchGate. (2024, September 17).

- University of Manitoba MSpace. the chemistry of acenaphthene.

- MDPI. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones.

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

- SmallMolecules.com.

- PubMed. (2020, April 8).

- ResearchGate. (2025, August 6).

- ResearchGate. (2025, August 5).

- ResearchGate. Synthesis of 2-hydroxy-2-((methylamino)methyl)acenaphthylen-1(2H)-one.

- Organic Syntheses Procedure. (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one.

- PrepChem.com.

- Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.

- Google Patents. EP2070512A1 - Methyl cyclohexane carboxylates and their use in perfume compositons.

- PubChem.

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 1,2-dihydroacenaphthylene-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,2-dihydroacenaphthylene-5-carboxylate is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH). The addition of a methyl carboxylate group to the aromatic ring system introduces functionalities that can significantly alter its chemical and physical properties, making it a molecule of interest in medicinal chemistry and materials science. A thorough spectroscopic characterization is paramount for confirming its structure, assessing its purity, and understanding its electronic properties. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation.

Molecular Structure and Its Spectroscopic Implications

The structure of Methyl 1,2-dihydroacenaphthylene-5-carboxylate, with its combination of an aliphatic ethylene bridge, a naphthalene-like aromatic system, and a methyl ester group, gives rise to a unique spectroscopic fingerprint. Understanding the contribution of each component is key to interpreting the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Methyl 1,2-dihydroacenaphthylene-5-carboxylate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will provide an unambiguous assignment of all proton and carbon signals.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the dihydroacenaphthylene core, and the methyl protons of the ester group. The chemical shifts are influenced by the electron-withdrawing nature of the methyl carboxylate group and the anisotropic effects of the aromatic system.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 1,2-dihydroacenaphthylene-5-carboxylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-2 | ~3.4 | s | - |

| H-3, H-4, H-6, H-7, H-8 | 7.3 - 7.9 | m | - |

| -OCH₃ | ~3.9 | s | - |

Note: The exact chemical shifts and coupling patterns of the aromatic protons will depend on the specific substitution pattern and can be complex due to second-order effects. The values for the parent acenaphthene show aromatic protons in the range of 7.25-7.59 ppm and aliphatic protons at 3.39 ppm[1]. The deshielding effect of the carboxylate group is expected to shift the signals of nearby aromatic protons downfield.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The carbonyl carbon of the ester and the quaternary carbons of the aromatic ring are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 1,2-dihydroacenaphthylene-5-carboxylate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1, C-2 | ~30 |

| Aromatic CH | 119 - 132 |

| Aromatic Quaternary C | 130 - 148 |

| C=O | ~167 |

| -OCH₃ | ~52 |

Note: The chemical shifts for the parent acenaphthene are approximately 30.30 ppm for the aliphatic carbons and in the range of 119.13-145.94 ppm for the aromatic carbons[1].

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse program.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the methyl ester group to the aromatic ring and for assigning quaternary carbons.

-

The combination of these experiments allows for a complete and unambiguous assignment of the molecular structure[2][3].

Illustrative NMR Correlation Diagram

Sources

An In-Depth Technical Guide to Methyl 1,2-dihydroacenaphthylene-5-carboxylate (CAS: 92253-98-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1,2-dihydroacenaphthylene-5-carboxylate, a derivative of the polycyclic aromatic hydrocarbon acenaphthene, represents a compelling scaffold for chemical and pharmacological exploration. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and characterization. Furthermore, it delves into the broader context of acenaphthene derivatives' biological activities, suggesting potential avenues for future research and drug development endeavors involving this specific molecule.

Introduction

Methyl 1,2-dihydroacenaphthylene-5-carboxylate (CAS No. 92253-98-0) is a chemical compound belonging to the acenaphthene class.[1][2] Acenaphthene and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological properties, which include antitumor, antifungal, antimicrobial, and anti-inflammatory activities.[3][4][5] The core structure, a naphthalene unit with an ethylene bridge, provides a unique three-dimensional framework that can be strategically functionalized to interact with various biological targets. This guide focuses specifically on the methyl ester derivative at the 5-position of the 1,2-dihydroacenaphthylene ring system, providing a foundational resource for researchers working with or considering this compound for their studies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for Methyl 1,2-dihydroacenaphthylene-5-carboxylate is not extensively documented in publicly available literature, the properties of the parent compound, acenaphthene, provide a useful reference point.

Table 1: Physicochemical Properties

| Property | Value (Methyl 1,2-dihydroacenaphthylene-5-carboxylate) | Value (Acenaphthene - for reference) | Reference |

| CAS Number | 92253-98-0 | 83-32-9 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₂ | C₁₂H₁₀ | [1] |

| Molecular Weight | 212.24 g/mol | 154.21 g/mol | [1] |

| Appearance | Not specified | White or pale yellow crystalline powder | [6] |

| Melting Point | Not specified | 93.4 °C | [6] |

| Boiling Point | Not specified | 279 °C | [6] |

| Solubility | Not specified | Insoluble in water; soluble in hot alcohol, benzene, and acetic acid; slightly soluble in ethanol and chloroform. | [6] |

Synthesis and Purification

The synthesis of Methyl 1,2-dihydroacenaphthylene-5-carboxylate can be logically approached via a two-step process: the synthesis of the corresponding carboxylic acid followed by its esterification.

Synthesis of the Precursor: 1,2-Dihydroacenaphthylene-5-carboxylic Acid

A plausible synthetic route to the carboxylic acid precursor involves the Friedel-Crafts acylation of acenaphthene followed by a haloform reaction.

Workflow Diagram: Synthesis of 1,2-Dihydroacenaphthylene-5-carboxylic Acid

Caption: Synthetic pathway for 1,2-Dihydroacenaphthylene-5-carboxylic Acid.

Experimental Protocol:

-

Friedel-Crafts Acylation: Acenaphthene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent like carbon disulfide or nitrobenzene. This reaction introduces an acetyl group onto the aromatic ring, primarily at the 5-position, to yield 5-acetylacenaphthene.

-

Haloform Reaction: The resulting 5-acetylacenaphthene is then treated with an alkaline solution of a hypohalite (e.g., sodium hypobromite or sodium hypochlorite). This reaction converts the methyl ketone into the corresponding carboxylate salt (sodium 1,2-dihydroacenaphthylene-5-carboxylate) and a haloform (e.g., bromoform or chloroform).

-

Acidification: The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the desired 1,2-dihydroacenaphthylene-5-carboxylic acid.

-

Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Esterification to Methyl 1,2-dihydroacenaphthylene-5-carboxylate

With the carboxylic acid in hand, the final step is esterification to form the methyl ester. Several standard methods can be employed for this transformation.

Workflow Diagram: Esterification of 1,2-Dihydroacenaphthylene-5-carboxylic Acid

Caption: Fischer esterification of the carboxylic acid to the methyl ester.

Experimental Protocol (Fischer Esterification):

-

Reaction Setup: 1,2-Dihydroacenaphthylene-5-carboxylic acid is dissolved or suspended in an excess of methanol, which serves as both the reactant and the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added.

-

Reaction Conditions: The mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The crude methyl ester can be further purified by column chromatography on silica gel or by recrystallization.

Characterization

Table 2: Spectroscopic Data for Acenaphthene (for reference)

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.59-7.25 (m, 6H, Ar-H), 3.39 (s, 4H, -CH₂-CH₂-) | [7] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 145.94, 139.28, 131.62, 127.75, 122.21, 119.13, 30.30 | [7] |

| Mass Spectrometry (EI) | m/z: 154 (M+), 153, 152, 151 | [7] |

| Infrared (IR) | Data available in the NIST Chemistry WebBook | [8] |

For Methyl 1,2-dihydroacenaphthylene-5-carboxylate, one would expect to see characteristic signals in the ¹H NMR spectrum corresponding to the methyl ester protons (a singlet around 3.9 ppm) and the aromatic protons of the acenaphthene core. The ¹³C NMR would show a carbonyl carbon signal around 170 ppm and a methoxy carbon signal around 50-55 ppm. The mass spectrum should exhibit a molecular ion peak at m/z 212. The IR spectrum would be characterized by a strong carbonyl stretch for the ester group, typically in the range of 1720-1740 cm⁻¹.

Potential Applications and Biological Activities

While specific biological studies on Methyl 1,2-dihydroacenaphthylene-5-carboxylate are not prevalent in the reviewed literature, the broader class of acenaphthene derivatives has shown significant promise in various therapeutic areas.

-

Antitumor Activity: A number of acenaphthene derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][4][5] The planar aromatic system of the acenaphthene core can intercalate with DNA, and modifications to the scaffold can lead to compounds with potent antiproliferative properties.

-

Antimicrobial and Antifungal Activity: The lipophilic nature of the acenaphthene ring system makes it a suitable backbone for the development of antimicrobial and antifungal agents that can disrupt microbial membranes.

-

Anti-inflammatory Activity: Some derivatives have exhibited anti-inflammatory properties, suggesting potential applications in the treatment of inflammatory disorders.

The introduction of a methyl carboxylate group at the 5-position of the 1,2-dihydroacenaphthylene scaffold could modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to novel biological activities. This compound serves as a valuable starting material or intermediate for the synthesis of a library of derivatives for biological screening.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For the parent compound, acenaphthene, it is known to be an irritant to the skin and mucous membranes.

Conclusion

Methyl 1,2-dihydroacenaphthylene-5-carboxylate is a structurally interesting compound with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited in the public domain, this guide has provided a comprehensive overview of its known properties, a logical synthetic pathway, and the context of its potential applications based on the activities of related acenaphthene derivatives. It is hoped that this technical guide will serve as a valuable resource for researchers and stimulate further exploration into the chemistry and biology of this and related compounds.

References

- Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. Molecules. 2011 Mar 17;16(3):2519-26.

- Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents. PubMed. 2011 Mar 17.

- Acenaphthene.

- Provisional Peer-Reviewed Toxicity Values for Acenaphthene. PPRTV Library. 2011 Apr 6.

- Acenaphthene. Wikipedia.

- Acenaphthene | C12H10 | CID 6734. PubChem.

- Acenaphthylene, 1,2-dihydro-5-nitro-. NIST WebBook.

- Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity. PubMed.

- Acenaphthene (1,2-Dihydro Acenaphthylene). LGC Standards.

- Methyl 1,2-dihydroacenaphthylene-5-carboxyl

Sources

- 1. SmallMolecules.com | Methyl 1,2-dihydroacenaphthylene-5-carboxylate| ChemScene (1g) from chemscene | SmallMolecules.com [smallmolecules.com]

- 2. Acenaphthene (1,2-Dihydro Acenaphthylene) [lgcstandards.com]

- 3. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acenaphthene - Wikipedia [en.wikipedia.org]

- 7. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acenaphthylene, 1,2-dihydro-5-nitro- [webbook.nist.gov]

An In-depth Technical Guide to Acenaphthylene Carboxylate Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Acenaphthylene Scaffold

The acenaphthylene framework, a polycyclic aromatic hydrocarbon composed of a naphthalene core fused with a five-membered ring, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it an attractive platform for the design of novel therapeutic agents and functional materials. The introduction of carboxylate moieties onto the acenaphthylene core further enhances its versatility, modulating its physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of acenaphthylene carboxylate derivatives, with a particular focus on their potential in drug discovery.

Acenaphthylene and its derivatives have garnered significant attention for their diverse biological activities, including antitumor, antifungal, antimicrobial, and anti-inflammatory properties.[1] The carboxylate group, in particular, can serve as a handle for further derivatization, improve pharmacokinetic profiles, and engage in specific interactions with biological targets. This technical guide will delve into the key aspects of this promising class of compounds, offering insights into their rational design and development.

Part 1: Synthetic Strategies for Acenaphthylene Carboxylate Derivatives

The synthesis of acenaphthylene carboxylate derivatives can be approached through several strategic routes, starting from either acenaphthene, acenaphthylene, or acenaphthenequinone. The choice of starting material and synthetic methodology depends on the desired substitution pattern and the scale of the synthesis.

Synthesis from Acenaphthene

A common and cost-effective starting material is acenaphthene, which is readily available from coal tar.[2]

A robust method for the synthesis of 5-acenaphthylenecarboxylic acid involves a two-step sequence starting with the Friedel-Crafts acylation of acenaphthene.

Reaction Pathway:

Sources

physical and chemical properties of Methyl 1,2-dihydroacenaphthylene-5-carboxylate.

A Comprehensive Technical Guide to Methyl 1,2-dihydroacenaphthylene-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1,2-dihydroacenaphthylene-5-carboxylate, also known as Methyl acenaphthene-5-carboxylate, is a derivative of the polycyclic aromatic hydrocarbon (PAH) acenaphthene. This document serves as an in-depth technical guide, detailing its structural, physical, and chemical properties. We will explore the causality behind its characteristics, from the influence of the rigid acenaphthene core to the reactivity of its methyl ester functional group. This guide provides validated protocols for its synthesis and purification, a thorough spectroscopic characterization for unambiguous identification, and an analysis of its chemical behavior. Furthermore, we contextualize its relevance by examining the applications of acenaphthene derivatives in fields such as medicinal chemistry and materials science, thereby providing a holistic view for researchers and developers.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to establish its precise structure and identity. Methyl 1,2-dihydroacenaphthylene-5-carboxylate is built upon the acenaphthene framework, which is a naphthalene molecule with an ethylene bridge connecting carbons 1 and 8.[1] The "-dihydro" nomenclature indicates the saturation of the five-membered ring's double bond, resulting in a -CH₂-CH₂- unit, which is characteristic of acenaphthene rather than acenaphthylene.[1][2] The key functional group is a methyl ester (-COOCH₃) substituted at the 5-position of this aromatic core.

Molecular Structure Diagram

A 2D representation of Methyl 1,2-dihydroacenaphthylene-5-carboxylate.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | Methyl 1,2-dihydroacenaphthylene-5-carboxylate |

| Synonyms | Methyl acenaphthene-5-carboxylate |

| CAS Number | 92253-98-0[3] |

| Molecular Formula | C₁₄H₁₂O₂[3] |

| Molecular Weight | 212.24 g/mol [3] |

Physicochemical Properties

The physical properties of this compound are dictated by the interplay between the large, rigid, and nonpolar acenaphthene core and the polar methyl ester group.

Table 2: Physical and Chemical Properties

| Property | Value | Rationale and Insights |

| Appearance | White to pale yellow crystalline solid. | The extended π-system of the acenaphthene core can absorb light at the edge of the visible spectrum, potentially leading to a pale yellow color. The solid state is due to efficient crystal packing of the planar aromatic rings. |

| Melting Point | Not explicitly found for the ester, but the parent acenaphthene melts at 93.4 °C.[1] The related 5-acenaphthylenecarboxylic acid melts around 174-176 °C.[4] | The melting point is expected to be significantly higher than acenaphthene due to increased molecular weight and polar interactions from the ester group, but likely lower than the carboxylic acid due to the absence of strong hydrogen bonding. |

| Boiling Point | The parent acenaphthene boils at 279 °C.[1] | The ester will have a higher boiling point due to its greater mass and dipole-dipole interactions. High-vacuum distillation would be required to prevent decomposition. |

| Solubility | Insoluble in water. Soluble in common organic solvents like ethanol, diethyl ether, chloroform, and benzene.[2][5] | The large, nonpolar hydrocarbon backbone dominates its solubility profile, making it hydrophobic. The ester group provides enough polarity to dissolve in moderately polar to nonpolar organic solvents. |

| LogP (Octanol/Water) | The parent acenaphthylene has a LogP of 3.93.[6] | The addition of the methyl ester group will slightly decrease the LogP value (increase polarity) compared to the parent hydrocarbon, but the compound remains highly lipophilic. |

Spectroscopic Characterization: A Self-Validating System

Spectroscopic analysis provides an empirical fingerprint for the molecule, allowing for structural confirmation and purity assessment. Each technique interrogates different aspects of the molecular structure, and together they form a self-validating system.

¹H NMR Spectroscopy

The proton NMR spectrum is the most informative tool for confirming the substitution pattern and the integrity of the aliphatic bridge.

-

Aromatic Protons (Ar-H): Expect a complex multiplet pattern in the range of ~7.3-8.0 ppm . The protons on the acenaphthene ring system will show characteristic splitting based on their coupling with neighbors. The proton peri to the ester group will likely be shifted downfield due to the deshielding effect of the carbonyl.

-

Aliphatic Protons (-CH₂-CH₂-): The two methylene groups of the dihydro-acenaphthene bridge are chemically equivalent. They should appear as a sharp singlet at approximately ~3.4 ppm , integrating to 4 protons.[7] This singlet is a key diagnostic feature distinguishing it from acenaphthylene, which would show vinyl protons.[6]

-

Methyl Ester Protons (-OCH₃): A distinct singlet integrating to 3 protons will be observed, typically in the range of ~3.9-4.1 ppm , characteristic of a methyl ester attached to an aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon (C=O): A weak signal in the downfield region, around ~166-170 ppm .

-

Aromatic Carbons (Ar-C): Multiple signals between ~119-146 ppm . The carbon attached to the ester group (C5) and the quaternary carbons of the fused rings will have distinct chemical shifts.[5]

-

Aliphatic Carbons (-CH₂-CH₂-): A strong signal around ~30 ppm , confirming the saturated ethylene bridge.[5]

-

Methyl Ester Carbon (-OCH₃): A signal around ~52 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1710-1730 cm⁻¹ . This is the most prominent feature in the spectrum.

-

C-O Stretch (Ester): A strong band in the region of 1250-1300 cm⁻¹ .

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ .

-

Aromatic C=C Bending: Several characteristic bands in the fingerprint region (1450-1600 cm⁻¹ ).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation information.

-

Molecular Ion (M⁺): A prominent peak at m/z = 212.24 , corresponding to the molecular weight of the compound.

-

Key Fragments: Expect loss of the methoxy group (-OCH₃) to give a peak at m/z = 181, and subsequent loss of carbon monoxide (-CO) to give a peak at m/z = 153, corresponding to the acenaphthene radical cation.

Chemical Reactivity and Synthetic Pathways

The reactivity of Methyl 1,2-dihydroacenaphthylene-5-carboxylate is governed by its two primary domains: the ester functional group and the aromatic ring system.

Reactivity at the Ester Group

The methyl ester is susceptible to nucleophilic acyl substitution, providing a gateway to other derivatives.

-

Hydrolysis (Saponification): Treatment with a strong base like sodium hydroxide (NaOH) in an aqueous or alcoholic solvent, followed by acidic workup, will readily hydrolyze the ester to the corresponding 1,2-dihydroacenaphthylene-5-carboxylic acid .[4] This is a fundamental transformation for creating analogues or improving aqueous solubility.

Reaction Workflow: Saponification

Workflow for the hydrolysis of the methyl ester to its carboxylic acid.

Reactivity of the Aromatic Core

The acenaphthene ring is an electron-rich aromatic system, making it amenable to electrophilic aromatic substitution (EAS). The existing ester group is a deactivating, meta-directing group. However, the overall reactivity and regioselectivity will be a complex outcome influenced by the entire fused-ring system. Reactions like nitration, halogenation, and Friedel-Crafts acylation are possible, though they may require forcing conditions and could lead to mixtures of isomers.[8][9]

Experimental Protocol: Synthesis and Purification

A reliable method for preparing this compound is the Fischer esterification of the corresponding carboxylic acid. This protocol is a self-validating system as the reaction progress can be monitored (e.g., by TLC) and the final product's purity confirmed by the spectroscopic methods detailed above.

Objective: To synthesize Methyl 1,2-dihydroacenaphthylene-5-carboxylate from 1,2-dihydroacenaphthylene-5-carboxylic acid.

Materials:

-

1,2-dihydroacenaphthylene-5-carboxylic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (large excess, acts as solvent and reagent)

-

Sulfuric Acid (H₂SO₄), concentrated (catalytic amount, ~0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Toluene or Dichloromethane (for extraction)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2-dihydroacenaphthylene-5-carboxylic acid (1.0 eq) and a large excess of anhydrous methanol (e.g., 20 mL per gram of acid).

-

Causality: Using methanol in large excess drives the equilibrium towards the product side, maximizing yield according to Le Châtelier's principle.

-

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (catalytic amount).

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot (more polar) and the appearance of the product spot (less polar) indicates reaction completion.

-

Workup - Quenching: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and water. This will precipitate the crude product and dilute the acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent like toluene or dichloromethane (3 x 50 mL).

-

Causality: The ester product is organic-soluble, while salts and the remaining acid are partitioned into the aqueous layer.

-

-

Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

-

Causality: The bicarbonate wash is crucial for removing the acidic catalyst and any remaining starting material, preventing them from co-purifying with the product. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to afford the pure Methyl 1,2-dihydroacenaphthylene-5-carboxylate as a crystalline solid.

Applications and Research Context

While specific applications for Methyl 1,2-dihydroacenaphthylene-5-carboxylate itself are not widely documented, the acenaphthene scaffold is of significant interest to researchers. Acenaphthene derivatives have been explored for a variety of biological activities and material science applications.

-

Antitumor Agents: The rigid, planar structure of the acenaphthene core makes it an attractive scaffold for designing DNA intercalators or enzyme inhibitors. Numerous novel acenaphthene derivatives have been synthesized and evaluated for their antitumor properties against various human cancer cell lines.[7][10][11] The title compound could serve as a key intermediate for synthesizing more complex molecules for such screening assays.[10]

-

Materials Science: Acenaphthylene can be polymerized to form electrically conductive polymers.[2] Its derivatives are also used as precursors for dyes and pigments.[1] The functional handle provided by the methyl ester allows for its incorporation into larger polymer chains or functional materials.

-

Catalysis: Bis(imino)acenaphthene (BIAN) ligands are used to create metal complexes that serve as powerful catalysts in organic synthesis.[12]

Safety and Handling

As with any chemical, proper safety precautions are paramount.

-

General Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Hazards: May cause skin, eye, and respiratory irritation.[14] While specific toxicity data for this compound is limited, related PAHs can be harmful. Avoid inhalation of dust and direct contact with skin and eyes.[13][15]

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[16]

Conclusion

Methyl 1,2-dihydroacenaphthylene-5-carboxylate is a well-defined organic compound whose properties are a logical extension of its constituent parts: a rigid polycyclic aromatic core and a reactive ester functional group. Its synthesis is straightforward via Fischer esterification, and its structure can be unequivocally confirmed through a combination of NMR, IR, and MS spectroscopy. While a niche molecule, it represents a valuable building block for the synthesis of more complex acenaphthene derivatives with potential applications in the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge necessary for its effective use and further exploration in a research setting.

References

-

Molecules. (2011). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Acenaphthene. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Acenaphthylene. PubChem Compound Database. Available at: [Link]

-

Wikipedia. (n.d.). Acenaphthene. Available at: [Link]

-

Wikipedia. (n.d.). Acenaphthylene. Available at: [Link]

-

European Journal of Medicinal Chemistry. (2011). Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents. PubMed. Available at: [Link]

-

ChemBK. (2024). 5-Acenaphthylenecarboxylic acid. Available at: [Link]

-

Smooth-On. (n.d.). Safety Data Sheet. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis of new functional acenaphthylene derivatives. 2. Regioselective electrophilic substitution of silylated acenaphthenes and acenaphthylenes. The Journal of Organic Chemistry. Available at: [Link]

-

Natural Product Research. (2019). Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity. PubMed. Available at: [Link]

-

Molecules. (2019). Acenaphthene-Based N-Heterocyclic Carbene Metal Complexes: Synthesis and Application in Catalysis. MDPI. Available at: [Link]

-

INCHEM. (n.d.). ICSC 1674 - ACENAPHTHENE. Available at: [Link]

Sources

- 1. Acenaphthene - Wikipedia [en.wikipedia.org]

- 2. Acenaphthylene - Wikipedia [en.wikipedia.org]

- 3. SmallMolecules.com | Methyl 1,2-dihydroacenaphthylene-5-carboxylate| ChemScene (1g) from chemscene | SmallMolecules.com [smallmolecules.com]

- 4. chembk.com [chembk.com]

- 5. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acenaphthylene | C12H8 | CID 9161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. smooth-on.com [smooth-on.com]

- 16. ICSC 1674 - ACENAPHTHENE [inchem.org]

Methodological & Application

Application Note & Protocol: Synthesis of Methyl 1,2-dihydroacenaphthylene-5-carboxylate

Abstract

This document provides a comprehensive, three-step experimental protocol for the synthesis of Methyl 1,2-dihydroacenaphthylene-5-carboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis begins with the Friedel-Crafts acylation of acenaphthene to yield 5-acetylacenaphthene. This intermediate is then oxidized to 1,2-dihydroacenaphthylene-5-carboxylic acid via a haloform reaction. The final step involves the Fischer esterification of the carboxylic acid to produce the target methyl ester. This guide emphasizes the causality behind experimental choices, incorporates self-validating quality control checkpoints, and is grounded in authoritative chemical principles.

Introduction

Acenaphthene derivatives are significant structural motifs in the development of novel organic materials and pharmacologically active agents.[1] Methyl 1,2-dihydroacenaphthylene-5-carboxylate, in particular, serves as a key intermediate for more complex molecular architectures. Its synthesis requires a strategic functionalization of the acenaphthene core. The protocol detailed herein follows a robust and well-documented synthetic pathway, optimized for yield and purity. The chosen three-step sequence—Friedel-Crafts acylation, haloform oxidation, and Fischer esterification—is a classic and reliable approach for converting a simple polycyclic aromatic hydrocarbon into a functionalized ester.

Overall Synthetic Scheme

The synthesis is performed in three distinct stages, starting from commercially available acenaphthene.

Caption: Three-step synthesis of the target compound.

Part 1: Synthesis of 5-Acetylacenaphthene via Friedel-Crafts Acylation

Scientific Rationale

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring.[2] We utilize acetyl chloride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst. The AlCl₃ coordinates to the acetyl chloride, generating a highly electrophilic acylium ion. The electron-rich acenaphthene ring then attacks this electrophile.[3] Acylation of acenaphthene can yield both 5- and 3-substituted isomers.[4] However, the 5-position is sterically more accessible and electronically favored, typically making it the major product under controlled conditions. Dichloromethane is chosen as the solvent due to its ability to dissolve the reactants and its relative inertness under Friedel-Crafts conditions.

Materials and Equipment

| Reagent/Equipment | Specification |

| Acenaphthene | >98% purity |

| Acetyl Chloride (CH₃COCl) | Anhydrous, >99% purity |

| Aluminum Chloride (AlCl₃) | Anhydrous, >99% purity |

| Dichloromethane (DCM) | Anhydrous, >99.8% purity |

| Hydrochloric Acid (HCl) | 3 M aqueous solution |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Brine | Saturated aqueous NaCl solution |

| Magnesium Sulfate (MgSO₄) | Anhydrous |

| Round-bottom flask | 250 mL, three-necked |

| Addition funnel | 100 mL |

| Magnetic stirrer & stir bar | - |

| Ice bath | - |

| Rotary evaporator | - |

| Recrystallization apparatus | - |

Experimental Protocol

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel. Ensure all glassware is oven-dried to maintain anhydrous conditions. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: To the flask, add acenaphthene (10.0 g, 64.8 mmol) and 100 mL of anhydrous dichloromethane. Stir the mixture until the acenaphthene is fully dissolved.

-

Catalyst Addition: Cool the flask to 0 °C using an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (9.6 g, 71.3 mmol). Caution: The addition is exothermic. Allow the resulting suspension to stir for 15 minutes at 0 °C.

-

Acylating Agent Addition: Add acetyl chloride (5.6 mL, 77.8 mmol) to the addition funnel. Add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Cool the flask back to 0 °C and slowly quench the reaction by carefully pouring the mixture over 100 g of crushed ice containing 10 mL of concentrated HCl. Caution: This is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 3 M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from ethanol to afford 5-acetylacenaphthene as a crystalline solid. A melting point of approximately 75 °C is expected.[5]

Part 2: Synthesis of 1,2-Dihydroacenaphthylene-5-carboxylic acid

Scientific Rationale

The conversion of the methyl ketone (5-acetylacenaphthene) to a carboxylic acid is efficiently achieved through the haloform reaction.[5] This reaction involves the use of an alkaline hypochlorite solution (e.g., bleach). The methyl group of the ketone is successively halogenated under basic conditions, forming a trichloromethyl intermediate. This intermediate is then cleaved by hydroxide to yield chloroform and the sodium salt of the carboxylic acid. Subsequent acidification protonates the carboxylate to give the desired product. This method is highly specific for methyl ketones.

Materials and Equipment

| Reagent/Equipment | Specification |

| 5-Acetylacenaphthene | From Part 1 |

| Sodium Hypochlorite (NaOCl) | ~10-15% aqueous solution (bleach) |

| Sodium Hydroxide (NaOH) | 10 M aqueous solution |

| Hydrochloric Acid (HCl) | Concentrated (12 M) |

| Beaker | 500 mL |

| Magnetic stirrer & stir bar | - |

| Buchner funnel and filter flask | - |

Experimental Protocol

-

Reaction Setup: In a 500 mL beaker, suspend 5-acetylacenaphthene (8.0 g, 41.2 mmol) in 150 mL of sodium hypochlorite solution.

-

Reaction Initiation: Add 10 mL of 10 M NaOH solution while stirring vigorously. An exothermic reaction should commence.[5] Caution: The reaction is vigorous and produces chloroform, a toxic and volatile substance. This must be performed in an efficient fume hood.

-

Reaction Completion: Stir the mixture for 1-2 hours. The reaction is complete when the solid ketone has been consumed and a clear solution is formed. Upon cooling, the sodium salt of the carboxylic acid may precipitate as pearlescent flakes.[5]

-

Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution by adding concentrated HCl dropwise until the pH is approximately 1-2. A thick precipitate of 1,2-dihydroacenaphthylene-5-carboxylic acid will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts. Dry the product in a vacuum oven. The expected melting point is approximately 217 °C.[5]

Part 3: Synthesis of Methyl 1,2-dihydroacenaphthylene-5-carboxylate

Scientific Rationale

The final step is the Fischer esterification, a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7] We use methanol as both the reactant and the solvent, ensuring it is in large excess to drive the equilibrium towards the formation of the ester product. Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.[7]

Materials and Equipment

| Reagent/Equipment | Specification |

| 1,2-Dihydroacenaphthylene-5-carboxylic acid | From Part 2 |

| Methanol (CH₃OH) | Anhydrous, >99.8% purity |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Diethyl Ether | Reagent grade |

| Brine | Saturated aqueous NaCl |

| Magnesium Sulfate (MgSO₄) | Anhydrous |

| Round-bottom flask | 250 mL |

| Reflux condenser | - |

| Heating mantle | - |

| Rotary evaporator | - |

| Column chromatography apparatus | Silica gel |

Experimental Protocol

Caption: Workflow for the Fischer Esterification step.

-

Reaction Setup: In a 250 mL round-bottom flask, place 1,2-dihydroacenaphthylene-5-carboxylic acid (5.0 g, 25.2 mmol) and 100 mL of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 6-8 hours, or until TLC analysis indicates complete consumption of the starting carboxylic acid.

-

Solvent Removal: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in 100 mL of diethyl ether. Transfer to a separatory funnel and carefully wash with 50 mL of saturated sodium bicarbonate solution to neutralize the remaining acid. Caution: CO₂ evolution may cause pressure buildup. Wash again with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 1,2-dihydroacenaphthylene-5-carboxylate as a pure solid.

Characterization

The identity and purity of the final product, Methyl 1,2-dihydroacenaphthylene-5-carboxylate (CAS No: 92253-98-0), should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Anhydrous aluminum chloride reacts violently with water. Handle with care in a dry environment.

-

The Friedel-Crafts reaction quenching and the haloform reaction are highly exothermic and release toxic gases (HCl and chloroform, respectively). Perform these steps slowly and with caution.

-

Concentrated acids (HCl and H₂SO₄) are highly corrosive. Handle with extreme care.

References

-

Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of new functional acenaphthylene derivatives. 2. Regioselective electrophilic substitution of silylated acenaphthenes and acenaphthylenes. (1995). ACS Publications. Retrieved from [Link]

-

A comparison of Friedel–Crafts acylations of acenaphthene and 1,8-dimethylnaphthalene. Methyl migration and acyl rearrangements accompanying acylations. (1981). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of a 1-aza-2-phospha-acenaphthene complex profiting from coordination enabled chloromethane elimination. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Acenaphthene. (n.d.). Wikipedia. Retrieved from [Link]

-

Isopropylation of Acenaphthene. (1991). Taylor & Francis Online. Retrieved from [Link]

-

Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions. (2021). ResearchGate. Retrieved from [Link]

- Process for the preparation of 5-acenaphtenecarboxylic acid. (1927). Google Patents.

-

Mechanochemical Friedel–Crafts acylations. (2019). National Center for Biotechnology Information. Retrieved from [Link]

-

5-ACENAPHTHENECARBOXYLIC ACID. (2024). ChemBK. Retrieved from [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A comparison of Friedel–Crafts acylations of acenaphthene and 1,8-dimethylnaphthalene. Methyl migration and acyl rearrangements accompanying acylations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. CH129583A - Process for the preparation of 5-acenaphtenecarboxylic acid. - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. SmallMolecules.com | Methyl 1,2-dihydroacenaphthylene-5-carboxylate| ChemScene (1g) from chemscene | SmallMolecules.com [smallmolecules.com]

Applications of Methyl 1,2-dihydroacenaphthylene-5-carboxylate in Organic Synthesis: A Detailed Guide for Researchers

Introduction: The Acenaphthene Scaffold as a Privileged Structure

The 1,2-dihydroacenaphthylene, commonly known as acenaphthene, is a rigid, tricyclic aromatic hydrocarbon that has garnered significant attention in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique structural and electronic properties make it a versatile scaffold for the development of novel therapeutic agents and functional materials. Acenaphthene derivatives have demonstrated a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Furthermore, the acenaphthene core is a key component in the synthesis of dyes and optical brighteners.[1]

Methyl 1,2-dihydroacenaphthylene-5-carboxylate is a key derivative that serves as a versatile building block for the synthesis of more complex molecules. The presence of the methyl ester at the 5-position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures. This guide provides a detailed overview of the applications of Methyl 1,2-dihydroacenaphthylene-5-carboxylate in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Synthesis of the Core Scaffold: Accessing Methyl 1,2-dihydroacenaphthylene-5-carboxylate

The journey to utilizing Methyl 1,2-dihydroacenaphthylene-5-carboxylate begins with its synthesis, which is typically achieved from the readily available starting material, acenaphthene. A common synthetic route involves the Friedel-Crafts acylation of acenaphthene to introduce an acetyl group at the 5-position, followed by oxidation to the corresponding carboxylic acid and subsequent esterification.

Caption: Synthetic pathway to Methyl 1,2-dihydroacenaphthylene-5-carboxylate.

Core Synthetic Applications: A Gateway to Molecular Diversity

Methyl 1,2-dihydroacenaphthylene-5-carboxylate is a versatile intermediate that offers two primary sites for chemical modification: the methyl ester functional group and the aromatic ring system. This section details key transformations at both sites, providing researchers with a toolbox of reactions to generate a diverse library of acenaphthene derivatives.

I. Transformations of the Methyl Ester Group

The methyl ester at the 5-position is a gateway to a variety of other functional groups, each with its own unique reactivity and potential for downstream applications.

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that unlocks a broader range of synthetic possibilities. The carboxylic acid can be used in amide couplings, converted to other esters, or used to direct further reactions on the aromatic ring.

Protocol: Alkaline Hydrolysis of Methyl 1,2-dihydroacenaphthylene-5-carboxylate

| Parameter | Value | Rationale |

| Starting Material | Methyl 1,2-dihydroacenaphthylene-5-carboxylate (1.0 eq) | The substrate for hydrolysis. |

| Reagent | Potassium Hydroxide (KOH) (2.0-3.0 eq) | A strong base to saponify the ester. |

| Solvent | Tetrahydrofuran (THF) / Water (1:1 v/v) | A co-solvent system to ensure solubility of both the organic substrate and the inorganic base. |

| Temperature | 100 °C | Elevated temperature to accelerate the reaction rate. |

| Reaction Time | 24 hours | Typical duration for complete hydrolysis. |

| Work-up | Acidification with aq. HCl | To protonate the carboxylate salt and precipitate the carboxylic acid. |

Step-by-Step Procedure:

-

In a sealed Schlenk tube, dissolve Methyl 1,2-dihydroacenaphthylene-5-carboxylate (0.1 mmol, 1.0 eq) in a mixture of THF (1.0 mL) and water (1.0 mL).

-

Add potassium hydroxide (0.2 mmol, 2.0 eq) to the solution.

-

Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring for 24 hours.

-

After cooling to room temperature, acidify the reaction mixture with 1 M aqueous HCl until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,2-Dihydroacenaphthylene-5-carboxylic acid.

Caption: Workflow for the hydrolysis of the methyl ester.

The reduction of the methyl ester to the corresponding primary alcohol provides a valuable intermediate for further functionalization. The benzylic alcohol can be oxidized to an aldehyde, converted to a leaving group for nucleophilic substitution, or used in etherification reactions.

Protocol: Reduction of Methyl 1,2-dihydroacenaphthylene-5-carboxylate with Lithium Aluminum Hydride

| Parameter | Value | Rationale |

| Starting Material | Methyl 1,2-dihydroacenaphthylene-5-carboxylate (1.0 eq) | The substrate for reduction. |

| Reagent | Lithium Aluminum Hydride (LiAlH4) (1.5-2.0 eq) | A powerful reducing agent for esters. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | An aprotic solvent compatible with LiAlH4. |

| Temperature | 0 °C to Room Temperature | Initial cooling to control the exothermic reaction, followed by warming to ensure completion. |

| Reaction Time | 2-4 hours | Typical duration for complete reduction. |

| Work-up | Fieser work-up (sequential addition of water, aq. NaOH, and water) | A standard and safe procedure to quench the excess LiAlH4 and precipitate aluminum salts. |

Step-by-Step Procedure:

-

To a stirred suspension of Lithium Aluminum Hydride (1.5 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of Methyl 1,2-dihydroacenaphthylene-5-carboxylate (1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

-

Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield 5-(Hydroxymethyl)-1,2-dihydroacenaphthylene.

The amide bond is a cornerstone of medicinal chemistry, and the conversion of the methyl ester to an amide is a critical transformation for the synthesis of biologically active molecules. This can be achieved directly from the ester or via the carboxylic acid intermediate.

Protocol: Two-Step Amidation via the Carboxylic Acid

This is often the more reliable method, especially for less reactive amines.

-

Step 1: Hydrolysis. Convert Methyl 1,2-dihydroacenaphthylene-5-carboxylate to 1,2-Dihydroacenaphthylene-5-carboxylic acid as described in section I.A.

-

Step 2: Amide Coupling.

-

Dissolve 1,2-Dihydroacenaphthylene-5-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Perform an aqueous work-up and purify by column chromatography to obtain the desired amide.

-

II. Functionalization of the Acenaphthene Aromatic Ring

While the methyl ester group provides a handle for functional group interconversion, the aromatic rings of the acenaphthene core are ripe for the installation of additional substituents to modulate the electronic and steric properties of the molecule. A powerful strategy for this is through palladium-catalyzed cross-coupling reactions. To employ these methods, a halogen atom is typically first installed on the aromatic ring.

Hypothetical Intermediate: Methyl 6-bromo-1,2-dihydroacenaphthylene-5-carboxylate

For the purpose of illustrating the power of cross-coupling reactions, we will consider a hypothetical intermediate, Methyl 6-bromo-1,2-dihydroacenaphthylene-5-carboxylate. This intermediate could be synthesized from 5-bromoacenaphthene through a similar synthetic sequence as outlined for the parent ester. The bromine atom at the 6-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.

Caption: Cross-coupling reactions of a hypothetical bromo-substituted intermediate.

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organoboron compound and an aryl halide. This reaction would allow for the introduction of various aryl or vinyl substituents at the 6-position of the acenaphthene core.

Protocol: Suzuki-Miyaura Coupling of Methyl 6-bromo-1,2-dihydroacenaphthylene-5-carboxylate

| Parameter | Value | Rationale |

| Aryl Halide | Methyl 6-bromo-1,2-dihydroacenaphthylene-5-carboxylate (1.0 eq) | The electrophilic coupling partner. |

| Boronic Acid | Arylboronic acid (1.2-1.5 eq) | The nucleophilic coupling partner. |

| Catalyst | Pd(PPh3)4 (2-5 mol%) or Pd(dppf)Cl2 (2-5 mol%) | The palladium catalyst that facilitates the reaction. |

| Base | Aqueous Na2CO3 (2 M solution) or K3PO4 (2.0-3.0 eq) | Activates the boronic acid and neutralizes the HX by-product. |

| Solvent | Toluene/Ethanol/Water or Dioxane/Water | A biphasic solvent system is often used. |

| Temperature | 80-100 °C | To promote the catalytic cycle. |

| Reaction Time | 12-24 hours | Typical duration for completion. |

Step-by-Step Procedure:

-

To a Schlenk tube, add Methyl 6-bromo-1,2-dihydroacenaphthylene-5-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and the base (e.g., K3PO4, 2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Dioxane/Water 4:1).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the 6-aryl-substituted product.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to arylalkynes. These are valuable intermediates for the synthesis of more complex structures and functional materials.

Protocol: Sonogashira Coupling of Methyl 6-bromo-1,2-dihydroacenaphthylene-5-carboxylate

| Parameter | Value | Rationale |

| Aryl Halide | Methyl 6-bromo-1,2-dihydroacenaphthylene-5-carboxylate (1.0 eq) | The electrophilic coupling partner. |

| Alkyne | Terminal alkyne (1.2-1.5 eq) | The nucleophilic coupling partner. |

| Catalysts | Pd(PPh3)2Cl2 (2-5 mol%) and CuI (5-10 mol%) | The palladium catalyst and copper(I) co-catalyst. |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Acts as both a base and a solvent. |

| Solvent | Anhydrous THF or DMF | To dissolve the reactants. |

| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. |

| Reaction Time | 4-12 hours | Reaction is typically faster than Suzuki coupling. |

Step-by-Step Procedure:

-

To a Schlenk tube under an inert atmosphere, add Methyl 6-bromo-1,2-dihydroacenaphthylene-5-carboxylate (1.0 eq), Pd(PPh3)2Cl2 (3 mol%), and CuI (6 mol%).

-

Add the anhydrous solvent (e.g., THF) followed by the base (e.g., TEA).

-

Add the terminal alkyne (1.2 eq) dropwise.

-

Stir the reaction at the desired temperature (e.g., 50 °C) for 4-12 hours.

-

After completion, filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing with the reaction solvent.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the 6-alkynyl-substituted product.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines. This reaction provides access to a wide range of N-functionalized acenaphthene derivatives, which are of significant interest in medicinal chemistry.

Protocol: Buchwald-Hartwig Amination of Methyl 6-bromo-1,2-dihydroacenaphthylene-5-carboxylate

| Parameter | Value | Rationale |

| Aryl Halide | Methyl 6-bromo-1,2-dihydroacenaphthylene-5-carboxylate (1.0 eq) | The electrophilic coupling partner. |

| Amine | Primary or secondary amine (1.2-1.5 eq) | The nucleophilic coupling partner. |

| Catalyst | Pd2(dba)3 (1-2 mol%) with a phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%) | A highly active catalyst system for C-N bond formation. |

| Base | Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3) (1.5-2.0 eq) | A strong, non-nucleophilic base is required. |

| Solvent | Anhydrous Toluene or Dioxane | Anhydrous conditions are crucial. |

| Temperature | 80-110 °C | To facilitate the catalytic cycle. |

| Reaction Time | 12-24 hours | Dependent on the reactivity of the coupling partners. |

Step-by-Step Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd2(dba)3, the phosphine ligand, and the base (e.g., NaOtBu).

-

Add the anhydrous solvent (e.g., Toluene).

-

Add Methyl 6-bromo-1,2-dihydroacenaphthylene-5-carboxylate followed by the amine.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

-

After cooling, dilute the reaction with a suitable solvent like ethyl acetate and filter through a pad of Celite®.

-

Concentrate the filtrate and purify the crude product by column chromatography to afford the 6-amino-substituted acenaphthene derivative.

Conclusion and Future Outlook

Methyl 1,2-dihydroacenaphthylene-5-carboxylate, while not extensively documented as a standalone building block, possesses all the necessary chemical attributes to be a highly valuable and versatile intermediate in organic synthesis. By leveraging the reactivity of its methyl ester group and the potential for functionalization of the acenaphthene core through modern cross-coupling methodologies, researchers can access a vast chemical space of novel acenaphthene derivatives. The protocols and strategies outlined in this guide provide a solid foundation for the exploration of this promising scaffold in the development of new pharmaceuticals, functional materials, and complex molecular architectures. The continued development of efficient and selective synthetic methods will undoubtedly further unlock the potential of Methyl 1,2-dihydroacenaphthylene-5-carboxylate and its derivatives in the scientific community.

References

-

Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. Molecules. 2011 , 16(8), 6272-6283. [Link]

-

Synthesis of Phenalene and Acenaphthene Derivatives as New Conformationally Restricted Ligands for Melatonin Receptors. Journal of Medicinal Chemistry. 2000 , 43(22), 4164-4173. [Link]

-

Acenaphthene. In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity. Natural Product Research. 2020 , 34(15), 2145-2152. [Link]

-

Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions. Nature Communications. 2023 , 14, 5634. [Link]

- Process for the preparation of 5-acenaphtenecarboxylic acid.

-

The Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. 2001 , 40(23), 4544-4577. [Link]

-

The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews. 2007 , 107(3), 874-922. [Link]

-

A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society. 2001 , 123(32), 7727-7729. [Link]

Sources

Application Notes and Protocols: Methyl 1,2-dihydroacenaphthylene-5-carboxylate as a Versatile Building Block in Materials Science

Introduction: The Potential of Functionalized Acenaphthylene Scaffolds